![molecular formula C10H6N2OS B14543555 thieno[2,3-c][1,5]naphthyridin-6(5H)-one CAS No. 62289-89-8](/img/structure/B14543555.png)
thieno[2,3-c][1,5]naphthyridin-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[2,3-c][1,5]naphthyridin-6(5H)-one is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a naphthyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-c][1,5]naphthyridin-6(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the visible-light-induced self-catalyzed fluoroalkylation/cyclization of N-arylcinnamamides has been explored for constructing similar compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable.
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-c][1,5]naphthyridin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Thieno[2,3-c][1,5]naphthyridin-6(5H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of thieno[2,3-c][1,5]naphthyridin-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, similar compounds have been shown to act as inverse agonists for retinoic acid receptor-related orphan receptors, influencing pathways involved in immune responses .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-c][2,6]naphthyridine: Another heterocyclic compound with a similar fused ring system.
6H-Indolo[2,3-b]quinoxaline: Known for its biological activities, including anticancer properties.
Benzo[d][1,2,3]triazol-1-yl derivatives: Exhibiting various biological activities, such as α-glucosidase inhibition and anticancer effects.
Uniqueness
Thieno[2,3-c][1,5]naphthyridin-6(5H)-one is unique due to its specific ring structure and the potential for diverse chemical modifications. This uniqueness makes it a valuable scaffold in drug discovery and development, offering opportunities to design compounds with tailored biological activities.
Properties
CAS No. |
62289-89-8 |
|---|---|
Molecular Formula |
C10H6N2OS |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
5H-thieno[2,3-c][1,5]naphthyridin-6-one |
InChI |
InChI=1S/C10H6N2OS/c13-10-9-6(3-5-14-9)8-7(12-10)2-1-4-11-8/h1-5H,(H,12,13) |
InChI Key |
DFGAHPGOXCAQBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C(=O)N2)SC=C3)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}acetic acid](/img/structure/B14543474.png)
![2-[(3,4,5-Trimethoxyphenyl)methyl]pyridine](/img/structure/B14543480.png)
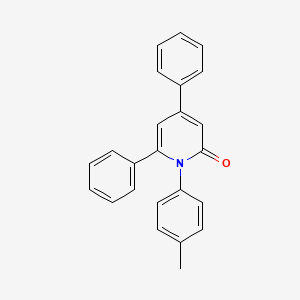
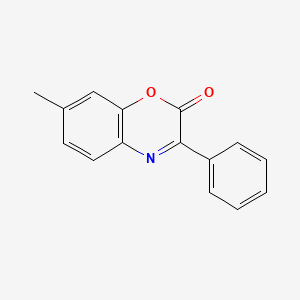

![9H-Pyridazino[3,4-b]indole, 4-(1H-indol-3-yl)-3-methyl-](/img/structure/B14543504.png)
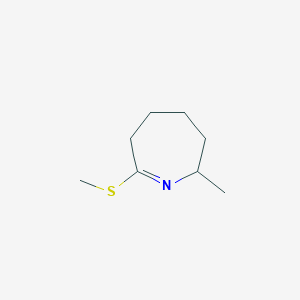
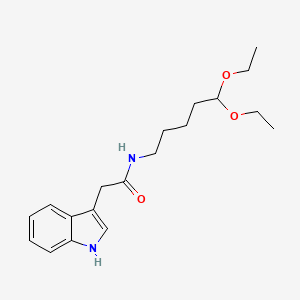
![Benzene, [[1-(ethoxymethyl)-3-butenyl]thio]-](/img/structure/B14543542.png)
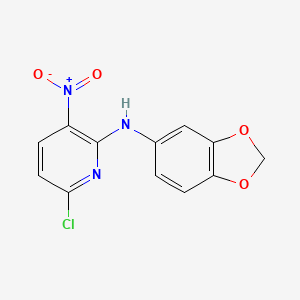
![1,4-Diphenyl-5H-benzo[7]annulene](/img/structure/B14543558.png)

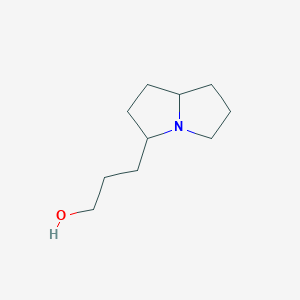
![5-Chloro-2-[(3,5-dichloropyridin-2-yl)oxy]phenol](/img/structure/B14543567.png)
